

overcoming BJE6-106's hydrophobicity for experimental use

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Compound of Interest

Compound Name: BJE6-106

Cat. No.: B2548068

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BJE6-106 Technical Support Center

Welcome to the technical support center for **BJE6-106**. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming the experimental challenges associated with the hydrophobicity of **BJE6-106**.

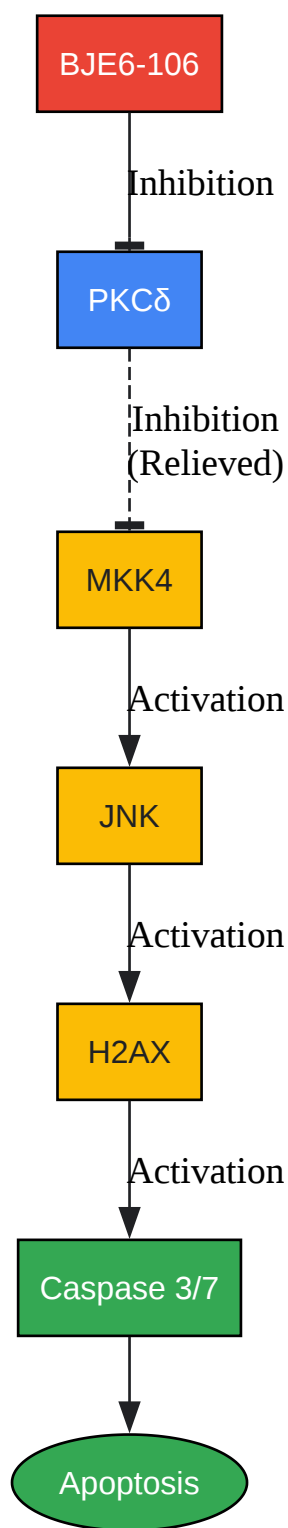
Frequently Asked Questions (FAQs)

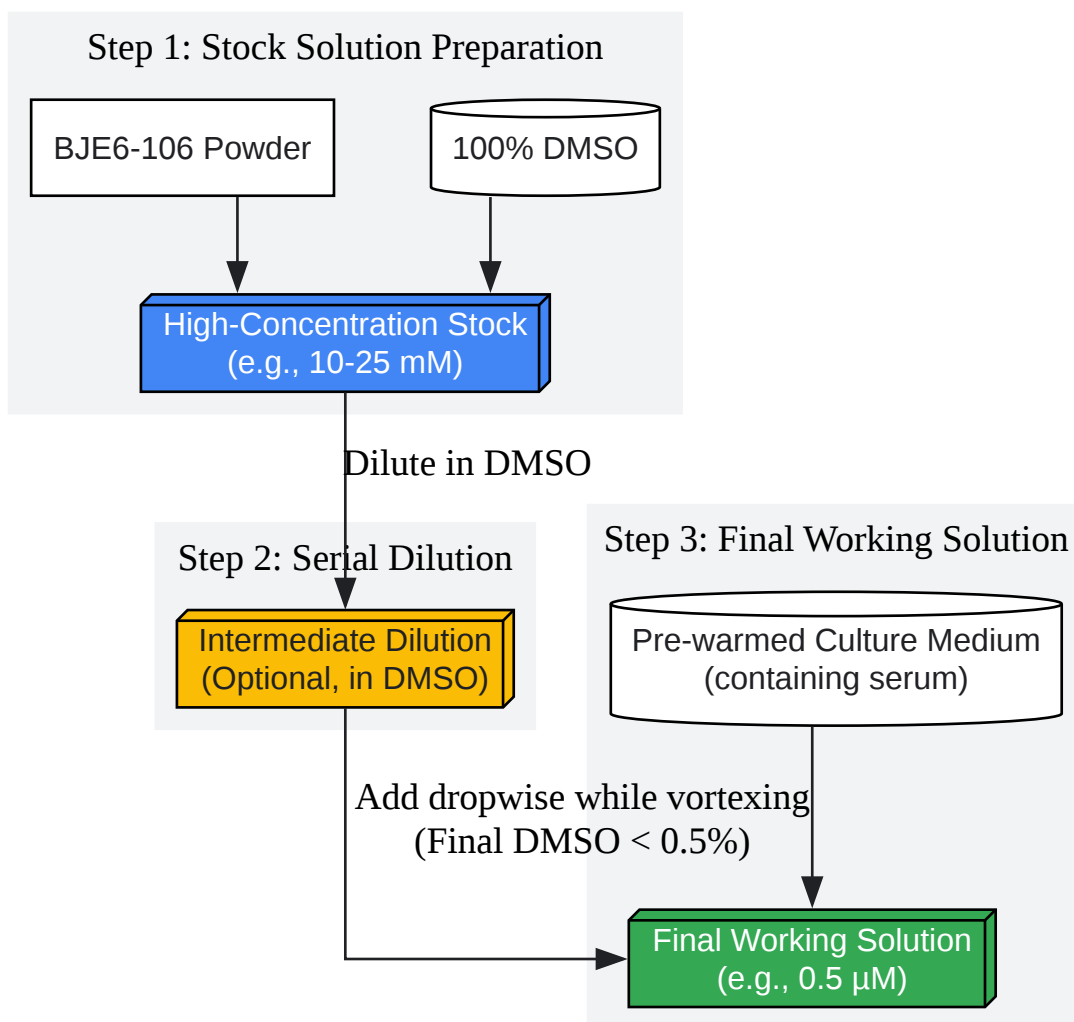
Q1: What is **BJE6-106**?

BJE6-106, also known as B106, is a potent and highly selective 3rd generation Protein Kinase C delta (PKC δ) inhibitor.^{[1][2][3]} It is widely used in research, particularly in the context of cancer biology, to study the effects of PKC δ inhibition. Studies have shown it can induce caspase-dependent apoptosis and possesses tumor-specific effects, especially in melanoma cell lines with NRAS mutations.^{[1][2][3]}

Q2: What is the primary mechanism of action for **BJE6-106**?

BJE6-106 selectively inhibits PKC δ , which can trigger a stress-responsive signaling cascade.^[3] This leads to the activation of the MKK4-JNK-H2AX pathway, subsequent activation of caspases (like caspase 3/7), and ultimately results in programmed cell death (apoptosis).^{[1][2][3]}





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References

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- 3. PROTEIN KINASE C δ IS A THERAPEUTIC TARGET IN MALIGNANT MELANOMA WITH NRAS MUTATION - PMC [pmc.ncbi.nlm.nih.gov]
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